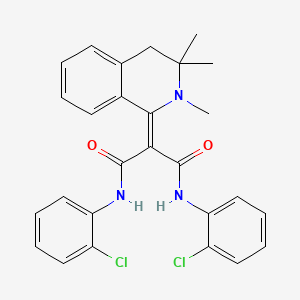![molecular formula C14H12BrNO4 B5070964 methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate](/img/structure/B5070964.png)
methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate, also known as MFA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It has been found to have significant biochemical and physiological effects, making it an important compound for further investigation.
Mécanisme D'action
The mechanism of action of methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to a variety of effects, including anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In animal studies, this compound has been found to have anti-tumor effects and to reduce the severity of inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, this compound can be difficult to synthesize and purify, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are many possible future directions for research on methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate. One direction could be to further investigate its anti-inflammatory and anti-cancer properties in order to develop new drugs for the treatment of these conditions. Another direction could be to investigate its herbicidal properties in order to develop new herbicides for agriculture. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on various signaling pathways in cells.
Méthodes De Synthèse
Methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate can be synthesized through a variety of methods, including the reaction of 5-bromo-2-furoic acid with 4-aminophenylacetic acid, followed by methylation of the resulting product. Another method involves the reaction of 5-bromo-2-furoic acid with 4-aminophenylacetyl chloride, followed by methylation of the resulting product.
Applications De Recherche Scientifique
Methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been found to have herbicidal properties, making it a potential candidate for the development of new herbicides. In environmental science, this compound has been studied for its potential use as a water treatment agent.
Propriétés
IUPAC Name |
methyl 2-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-19-13(17)8-9-2-4-10(5-3-9)16-14(18)11-6-7-12(15)20-11/h2-7H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPQELULDQJLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5070885.png)
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5070891.png)
![1-[cyclohexyl(methyl)amino]-3-(4-fluorophenoxy)-2-propanol hydrochloride](/img/structure/B5070901.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5070904.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide](/img/structure/B5070914.png)
![4-oxo-4-[2-(phenylacetyl)hydrazino]butanoic acid](/img/structure/B5070919.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5070926.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5070931.png)
![4-[2-(4-fluorophenyl)-1-methylethyl]-2,6-dimethylmorpholine](/img/structure/B5070942.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5070944.png)
![methyl 5-phenyl-2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5070949.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5070982.png)
![1-(5-chloro-2-thienyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B5070985.png)
